molecular formula C24H28ClN3 B12149218 2-Chloro-5-decylindolo[2,3-b]quinoxaline

2-Chloro-5-decylindolo[2,3-b]quinoxaline

Cat. No.: B12149218
M. Wt: 393.9 g/mol
InChI Key: HKPDLWPDRUWFES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-decylindolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. This compound is characterized by its unique structure, which includes a chloro group at the 2-position and a decyl chain at the 5-position of the indolo[2,3-b]quinoxaline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-decylindolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine, followed by functionalization steps to introduce the chloro and decyl groups. One common method involves the use of Brønsted acids such as acetic, formic, or hydrochloric acid as catalysts . Additionally, copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles have been employed to enhance the reaction efficiency under microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-decylindolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-decylindolo[2,3-b]quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-decylindolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various biomolecules, potentially disrupting cellular processes and signaling pathways .

Comparison with Similar Compounds

2-Chloro-5-decylindolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives, such as:

  • 2-Chloro-5-methylindolo[2,3-b]quinoxaline
  • 2-Chloro-5-ethylindolo[2,3-b]quinoxaline
  • 2-Chloro-5-phenylindolo[2,3-b]quinoxaline

These compounds share a similar core structure but differ in the substituents attached to the indoloquinoxaline ring.

Properties

Molecular Formula

C24H28ClN3

Molecular Weight

393.9 g/mol

IUPAC Name

9-chloro-6-decylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C24H28ClN3/c1-2-3-4-5-6-7-8-11-16-28-22-15-14-18(25)17-19(22)23-24(28)27-21-13-10-9-12-20(21)26-23/h9-10,12-15,17H,2-8,11,16H2,1H3

InChI Key

HKPDLWPDRUWFES-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31

Origin of Product

United States

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